Lipophilicity & Predicted Bioaccumulation: Chlorinated vs. Non-Chlorinated 3-(4-Methylbenzyl) Quinazolinones
The 6,8-dichloro substitution significantly increases lipophilicity relative to the non-chlorinated analog. The target compound exhibits an ACD/LogP of 4.13 and ACD/LogD (pH 5.5) of 4.66, compared to a LogP of 2.75 for 3-(4-methylbenzyl)quinazolin-4(3H)-one (CAS 141305-94-4) . This LogD difference of approximately 1.9 log units corresponds to a predicted BCF of 2039 for the target vs. an estimated <50 for the non-chlorinated analog, based on standard LogP-BCF regression models .
| Evidence Dimension | Lipophilicity (ACD/LogP and ACD/LogD) and Predicted Bioconcentration Factor (BCF) |
|---|---|
| Target Compound Data | ACD/LogP = 4.13; ACD/LogD (pH 5.5) = 4.66; ACD/BCF (pH 5.5) = 2039 |
| Comparator Or Baseline | 3-(4-Methylbenzyl)quinazolin-4(3H)-one (CAS 141305-94-4): LogP = 2.75 (Chemsrc) |
| Quantified Difference | ΔLogP ≈ +1.38; ΔLogD ≈ +1.9; BCF ratio >40-fold higher for target compound |
| Conditions | Predicted values from ACD/Labs Percepta platform (ChemSpider) and Chemsrc database |
Why This Matters
Higher lipophilicity and BCF predict different membrane permeability and tissue distribution profiles, making the target compound a more suitable starting point for CNS-targeted or intracellular target programs where enhanced passive permeability is required.
